4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a nitrogen-containing heterocycle. It’s a structural element of natural products and pharmaceutically active compounds . It has found use as a scaffold in drug research and agrochemicals .
Synthesis Analysis
Two principal synthetic routes towards 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been reported. One is based on the hydrogenation of pyrazolo[1,5-a]pyridines, and the other is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .Molecular Structure Analysis
The molecular weight of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is 122.17 . The InChI code is 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 .Chemical Reactions Analysis
The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine core can be modified through various chemical reactions. For instance, 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a liquid at room temperature . It should be stored in a dry place .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines : The compound is used in synthesizing novel heterocyclic chalcones and dipyrazolopyridines through reactions involving acetophenones and hydrazine hydrate, offering potential in various chemical syntheses (Quiroga et al., 2010).
- Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : It's involved in the synthesis of these derivatives, showcasing its utility in creating complex heterocyclic compounds (El-Nabi, 2004).
- Photophysical Properties : Its derivatives have been studied for photophysical properties, indicating potential applications in materials science and photonics (Patil et al., 2010).
Medicinal Chemistry and Pharmacology
- Antibacterial Activity : Pyrazolopyridine derivatives, synthesized using this compound, demonstrate antibacterial properties against various bacteria, showing its relevance in drug discovery and antibacterial research (Panda et al., 2011).
- Inhibitory Properties in Biochemistry : Compounds derived from it have been studied for inhibitory properties against enzymes like 5α-reductase and aromatase, contributing to research in endocrinology and cancer treatment (El-Naggar et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQWVWOKJBFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474343 | |
Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
CAS RN |
307313-06-0 | |
Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.